molecular formula C7H5F3OS B2571097 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde CAS No. 1782440-37-2

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde

Cat. No.: B2571097
CAS No.: 1782440-37-2
M. Wt: 194.17
InChI Key: WPWGTEFUZKDPEO-UHFFFAOYSA-N
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Description

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is an organic compound that belongs to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of a trifluoromethyl group and a carbaldehyde group attached to the thiophene ring. It is used in various chemical syntheses and has applications in different fields due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde typically involves the introduction of the trifluoromethyl group and the carbaldehyde group onto the thiophene ring. One common method involves the reaction of 3-methylthiophene with trifluoromethyl iodide in the presence of a base such as potassium carbonate. The resulting intermediate is then subjected to formylation using a formylating agent like dichloromethyl methyl ether in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride can be used under mild conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: 3-Methyl-5-(trifluoromethyl)thiophene-2-carboxylic acid.

    Reduction: 3-Methyl-5-(trifluoromethyl)thiophene-2-methanol.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used in the development of fluorescent probes and sensors due to its unique electronic properties.

    Industry: It is used in the production of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Comparison with Similar Compounds

Similar Compounds

    3-Methylthiophene-2-carbaldehyde: Lacks the trifluoromethyl group, resulting in different electronic properties.

    5-(Trifluoromethyl)thiophene-2-carbaldehyde: Lacks the methyl group, affecting its reactivity and applications.

    3-Methyl-2-thiophenecarboxaldehyde: Similar structure but without the trifluoromethyl group.

Uniqueness

3-Methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde is unique due to the presence of both the trifluoromethyl and carbaldehyde groups on the thiophene ring. This combination imparts distinct electronic properties and reactivity, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

3-methyl-5-(trifluoromethyl)thiophene-2-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3OS/c1-4-2-6(7(8,9)10)12-5(4)3-11/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPWGTEFUZKDPEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(F)(F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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